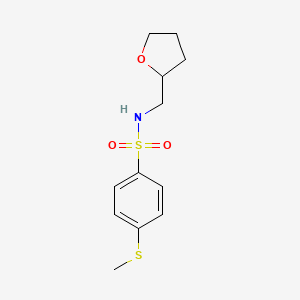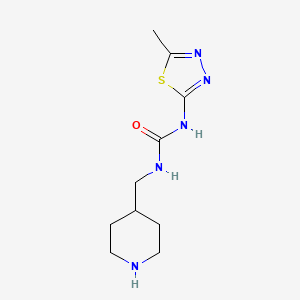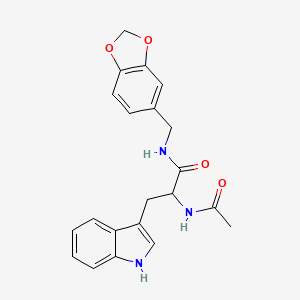![molecular formula C14H20N2O4S B4186238 N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4186238.png)
N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide
Vue d'ensemble
Description
N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide, also known as HESP, is a proline-based sulfonamide that has been widely used in scientific research. This compound has shown promising results in various studies due to its unique structure and mechanism of action.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has been extensively used in scientific research due to its ability to inhibit the activity of various enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has also been shown to inhibit the activity of cathepsin K, an enzyme that is involved in bone resorption.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide involves the formation of a covalent bond between the sulfonamide group of N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide and the active site of the target enzyme. This covalent bond results in the inhibition of the enzyme activity.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the activity of carbonic anhydrase, which results in the reduction of acid secretion in the stomach. N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has also been shown to reduce bone resorption by inhibiting the activity of cathepsin K. Additionally, N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a unique mechanism of action that can be used to study enzyme inhibition. However, there are also limitations to the use of N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide in lab experiments. It has a relatively low potency compared to other enzyme inhibitors, which may limit its use in certain experiments. Additionally, the covalent bond formation between N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide and the target enzyme may result in irreversible inhibition, which may limit its use in certain studies.
Orientations Futures
There are several future directions for the use of N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide in scientific research. One potential application is in the development of new drugs for the treatment of osteoporosis. N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has been shown to inhibit bone resorption, which may make it a promising candidate for the development of new drugs. Additionally, N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide may have potential applications in the development of new anti-inflammatory drugs. Further studies are needed to explore the full potential of N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide in scientific research.
Conclusion:
In conclusion, N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide is a proline-based sulfonamide that has been extensively used in scientific research. It has a unique mechanism of action that involves the formation of a covalent bond with the target enzyme. N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase and cathepsin K. While N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has several advantages for lab experiments, there are also limitations to its use. However, there are several future directions for the use of N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide in scientific research, including the development of new drugs for the treatment of osteoporosis and anti-inflammatory drugs.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-11-4-6-12(7-5-11)21(19,20)16-9-2-3-13(16)14(18)15-8-10-17/h4-7,13,17H,2-3,8-10H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCJMUIJUXTCGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4186160.png)
![2-[5-(2,4-dichlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-phenylethanone](/img/structure/B4186168.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4186188.png)
![3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4186193.png)

![4-({4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]phenyl}sulfonyl)morpholine](/img/structure/B4186205.png)
![4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate](/img/structure/B4186212.png)

![6-chloro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4186235.png)
![2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4186245.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinecarboxamide](/img/structure/B4186250.png)
![4-[(benzylsulfonyl)amino]-N-(3-ethoxypropyl)benzenesulfonamide](/img/structure/B4186253.png)